molecular formula C12H19N3 B13629415 3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine

3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine

Cat. No.: B13629415
M. Wt: 205.30 g/mol
InChI Key: MEHLDDXHYSBJNC-UHFFFAOYSA-N
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Description

3-(Bicyclo[221]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine is a complex organic compound featuring a bicyclic structure fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine typically involves multiple steps. One common route starts with the preparation of the bicyclo[2.2.1]heptane core, which can be synthesized through a Diels-Alder reaction. The pyrazole ring is then introduced via cyclization reactions involving hydrazine derivatives and diketones under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis processes. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine apart is its combination of the bicyclic core with the pyrazole ring, providing unique chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

5-(2-bicyclo[2.2.1]heptanyl)-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H19N3/c1-7-11(14-15(2)12(7)13)10-6-8-3-4-9(10)5-8/h8-10H,3-6,13H2,1-2H3

InChI Key

MEHLDDXHYSBJNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2CC3CCC2C3)C)N

Origin of Product

United States

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